molecular formula C7H4BrFN2O2S B13450775 6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride CAS No. 2920142-83-0

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride

Cat. No.: B13450775
CAS No.: 2920142-83-0
M. Wt: 279.09 g/mol
InChI Key: YYDVKDOJDMYIRE-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position, an imidazo[1,2-a]pyridine core, and a sulfonyl fluoride group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of imidazo[1,2-a]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The sulfonylation step involves the reaction of the brominated intermediate with sulfonyl fluoride reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade reagents, solvents, and equipment to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group. This combination enhances its reactivity and potential for covalent modification of biological targets, distinguishing it from other related compounds .

Properties

CAS No.

2920142-83-0

Molecular Formula

C7H4BrFN2O2S

Molecular Weight

279.09 g/mol

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride

InChI

InChI=1S/C7H4BrFN2O2S/c8-5-1-2-6-10-3-7(11(6)4-5)14(9,12)13/h1-4H

InChI Key

YYDVKDOJDMYIRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)S(=O)(=O)F

Origin of Product

United States

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